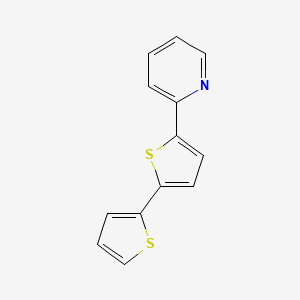

5-Pyridyl-2,2'-bithienyl

Description

Structure

3D Structure

Properties

CAS No. |

38396-52-0 |

|---|---|

Molecular Formula |

C13H9NS2 |

Molecular Weight |

243.4 g/mol |

IUPAC Name |

2-(5-thiophen-2-ylthiophen-2-yl)pyridine |

InChI |

InChI=1S/C13H9NS2/c1-2-8-14-10(4-1)11-6-7-13(16-11)12-5-3-9-15-12/h1-9H |

InChI Key |

YQDGRTARBVAOMN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(S2)C3=CC=CS3 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Pyridyl 2,2 Bithienyl and Its Derivatives

Strategies for Carbon-Carbon Bond Formation in Pyridyl-Bithienyl Coupling

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been extensively utilized for preparing 5-Pyridyl-2,2'-bithienyl. These reactions offer high efficiency, functional group tolerance, and predictable regioselectivity. The general mechanism involves the oxidative addition of an organohalide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the desired product and regenerate the catalyst. uwindsor.ca

The Suzuki-Miyaura coupling is a widely favored method for synthesizing 5-Pyridyl-2,2'-bithienyl due to the stability and low toxicity of the boronic acid or ester reagents. organic-chemistry.org This approach typically involves the reaction of a pyridylboronic acid or its derivative with a halogenated 2,2'-bithiophene (B32781), or conversely, a 2,2'-bithiophene boronic acid with a halopyridine, in the presence of a palladium catalyst and a base. google.commdpi.com

A common strategy employs the coupling of 5-bromo-2,2'-bithiophene (B1298648) with a suitable pyridylboronic acid derivative. For instance, the reaction of 5-bromo-2,2'-bithiophene with tris(3-pyridyl)boroxine or 3-pyridylboronic acid pinacol (B44631) ester in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base yields 5-(3-pyridyl)-2,2'-bithiophene. google.com The choice of catalyst and ligands can be crucial for achieving high yields, with catalysts like [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) often proving effective. mdpi.com The reaction conditions, including the base and solvent, are optimized to ensure efficient coupling and minimize side reactions like protodeboronation, which can be a challenge with thiopheneboronic acids. mdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling for Pyridyl-Bithienyl Synthesis

| Bithiophene Substrate | Pyridyl Substrate | Catalyst | Base | Solvent | Yield | Reference |

| 5-Bromo-2,2'-bithiophene | Tris(3-pyridyl)boroxine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | High | google.com |

| 5-Bromo-2,2'-bithiophene | 3-Pyridylboronic acid pinacol ester | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | High | google.com |

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 90% | mdpi.com |

| 5-Bromoindazoles* | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | Moderate to Good | mdpi.com |

*Note: While not a direct synthesis of 5-Pyridyl-2,2'-bithienyl, these examples from the literature illustrate the applicability of Suzuki coupling for related heteroaryl systems under similar conditions.

The Stille coupling offers another powerful route for the synthesis of pyridyl-bithiophenes, utilizing organotin reagents. mdpi.comnih.gov This method involves the palladium-catalyzed reaction between an organostannane and an organohalide. organic-chemistry.org For the synthesis of 5-Pyridyl-2,2'-bithienyl, this could involve reacting a stannylated bithiophene, such as 5-trialkylstannyl-2,2'-bithiophene, with a halopyridine. mdpi.com

The key advantage of the Stille reaction is the stability of the organostannane reagents. However, a significant drawback is the toxicity of the tin compounds and the difficulty in removing tin byproducts from the final product. rsc.org Despite this, Stille coupling has been successfully employed for the synthesis of various bithiophene derivatives and related conjugated systems. nih.govrsc.org For example, the homocoupling of bromothiophen-2-yl-imidazo[1,2-a]pyridine-6-carbonitriles in the presence of hexabutylditin and a palladium catalyst demonstrates the utility of Stille-type reactions in building complex bithiophene-containing molecules. nih.gov

Table 2: General Parameters for Stille Coupling

| Organostannane | Organohalide | Catalyst | Solvent | Temperature | Reference |

| 5-Trialkylstannyl-2,2'-bithiophene | Halopyridine | Pd(PPh₃)₄ | Toluene | Reflux | mdpi.comnih.gov |

| Bis(tri-n-butylstannyl)-2,2′-bithiophene | 4-Bromobenzaldehyde* | Pd(PPh₃)₄ | Toluene | Reflux | nih.gov |

*Note: This example illustrates the Stille coupling of a bithiophene stannane (B1208499) with an aryl halide, a reaction type directly applicable to the synthesis of pyridyl-bithiophenes.

The Negishi coupling reaction provides a highly efficient method for carbon-carbon bond formation by coupling an organozinc reagent with an organohalide in the presence of a palladium or nickel catalyst. orgsyn.orgorganic-chemistry.org This method is known for its high yields, mild reaction conditions, and excellent functional group tolerance. orgsyn.org In the context of 5-Pyridyl-2,2'-bithienyl synthesis, a pyridylzinc halide can be coupled with a halogenated 2,2'-bithiophene. orgsyn.org

The organozinc reagents are typically prepared by the transmetalation of an organolithium compound or by the direct insertion of zinc into an organohalide. orgsyn.org The reactivity of the organozinc species allows for coupling with a variety of halides, including chlorides, bromides, and iodides. orgsyn.orgorganic-chemistry.org This method has been successfully applied to the synthesis of a wide range of bipyridines and other heteroaryl compounds, demonstrating its potential for constructing the 5-Pyridyl-2,2'-bithienyl scaffold. orgsyn.orgorganic-chemistry.org For instance, various 5-substituted 2,2'-bipyridines have been synthesized from substituted 2-chloropyridines through a modified Negishi cross-coupling reaction. organic-chemistry.org

Direct arylation has emerged as a more atom-economical and environmentally friendly approach by avoiding the pre-functionalization of one of the coupling partners. nih.govrsc.org This method involves the palladium-catalyzed direct C-H bond activation of an arene or heteroarene and its subsequent coupling with an aryl halide. For the synthesis of 5-Pyridyl-2,2'-bithienyl, this could entail the direct arylation of 2,2'-bithiophene at the C5 position with a halopyridine.

While powerful, controlling the regioselectivity of direct arylation can be challenging, as multiple C-H bonds may be available for activation. rsc.org However, by carefully selecting the catalyst, ligands, and reaction conditions, high regioselectivity can often be achieved. rsc.orgrsc.org For example, palladium-catalyzed direct arylation of pyridine (B92270) N-oxides with thiophenes has been shown to be an efficient method for producing unsymmetrical biheteroaryl molecules. rsc.org

Table 3: Key Features of Direct Arylation for Heteroaryl Coupling

| C-H Substrate | Aryl Halide | Catalyst | Additive/Base | Solvent | Key Advantage | Reference |

| Thiophene (B33073) | Halopyridine | Pd(OAc)₂ | K₂CO₃, PivOH | DMF, Anisole | No need for organometallic reagent | nih.govfiu.edu |

| Pyridine N-oxide | Thiophene | Pd(OAc)₂ | Ag₂CO₃ | Toluene | Regioselective C-H activation | rsc.org |

Grignard Reagent-Mediated Syntheses

Grignard reagents offer a classic and robust method for forming carbon-carbon bonds. leah4sci.com In the context of 5-Pyridyl-2,2'-bithienyl synthesis, a Grignard reagent derived from either the pyridine or the bithiophene moiety can be used. A common approach involves the Kumada coupling, a palladium- or nickel-catalyzed cross-coupling reaction between a Grignard reagent and an organohalide.

For example, a one-pot process for the preparation of 5-bromo-2,2'-bithiophene involves converting 2-bromothiophene (B119243) to its Grignard reagent, which is then reacted with 2,5-dibromothiophene (B18171) in the presence of a palladium catalyst like Pd(dppf)Cl₂. google.com The resulting 5-bromo-2,2'-bithiophene can then be further functionalized, for instance, through a subsequent Suzuki coupling to introduce the pyridyl group. google.com Alternatively, acetylenic thiophenes, which are precursors to more complex structures, have been prepared via a metal-catalyzed Grignard coupling reaction between an iodo-bithiophene and an acetylenic Grignard reagent. rsc.org

Table 4: Example of Grignard Reagent Use in Bithiophene Synthesis

| Grignard Reagent | Halide Substrate | Catalyst | Reaction Type | Product | Reference |

| 2-Thienylmagnesium bromide | 2,5-Dibromothiophene | Pd(dppf)Cl₂ | Kumada Coupling | 5-Bromo-2,2'-bithiophene | google.com |

| BrMgC≡CR | 5-Iodo-2,2'-bithiophene | Not specified | Grignard Coupling | 5-(Alkynyl)-2,2'-bithiophene | rsc.org |

Organolithium Chemistry and Functionalization

Organolithium chemistry provides a powerful route for the formation of carbon-carbon bonds necessary for synthesizing 5-pyridyl-2,2'-bithienyl. This approach typically involves the generation of a highly reactive organolithium intermediate from one of the heterocyclic precursors, which then attacks an electrophilic partner.

A primary strategy is the selective lithiation of 2,2'-bithiophene. researchgate.netmdpi.com The reaction of 2,2'-bithiophene with an organolithium reagent, such as n-butyllithium (n-BuLi), selectively removes a proton from the 5-position due to its higher acidity. researchgate.netacs.org This generates 5-lithio-2,2'-bithiophene, a potent nucleophile. researchgate.netmdpi.com This intermediate can then be reacted with a suitable pyridine-based electrophile. For instance, coupling with a halopyridine, like 3-bromopyridine (B30812) or 3-chloropyridine, in the presence of a transition metal catalyst can yield the target molecule.

Alternatively, a lithiated pyridine can be used as the nucleophile. For example, 2-chloropyridines can undergo regioselective functionalization. mdpi.com Creating a lithiated species from a protected or substituted pyridine and coupling it with a functionalized bithiophene, such as 5-bromo-2,2'-bithiophene, is another viable pathway. The choice of organolithium reagent and reaction conditions, such as temperature and solvent, is critical to ensure high regioselectivity and yield. eolss.net For example, directed lithiation can be achieved at low temperatures (e.g., 0°C or -78°C) in an inert solvent like tetrahydrofuran (B95107) (THF). mdpi.com

The versatility of organolithium reagents allows for the synthesis of not only the parent compound but also a wide array of derivatives by choosing appropriately substituted precursors. numberanalytics.com

Oxidative Coupling Reactions

Oxidative coupling presents an alternative pathway for the synthesis of biaryl compounds like bithiophenes. These reactions involve the direct coupling of C-H bonds, often facilitated by a metal catalyst, avoiding the need for pre-functionalized (e.g., halogenated or lithiated) starting materials.

In the context of bithiophene synthesis, palladium-catalyzed oxidative homocoupling of thiophenes is a known method. nih.gov For instance, the coupling of two thiophene molecules can be achieved under aerobic conditions using a catalyst system like Pd(OAc)₂ with a phenanthroline ligand and a copper co-catalyst. nih.gov While this is effective for creating symmetrical bithiophenes, forming an unsymmetrical product like 5-pyridyl-2,2'-bithienyl requires a cross-coupling approach.

Gold-catalyzed oxidative coupling has also been explored for the synthesis of biaryl compounds. core.ac.uk Catalysts such as HAuCl₄ with an oxidant like tBuOOH can promote the dimerization of aromatic systems. core.ac.uk The application of such methods to the direct coupling of a pyridine and a bithiophene molecule could provide a direct route to the target compound, although selectivity can be a challenge. The synthesis of 5,5'-bis(2-pyridyl)-2,2'-bithienyl has been noted in the context of gold-mediated oxidative coupling, highlighting the potential of this chemistry in forming pyridine-thiophene linkages. core.ac.uk

Precursor Synthesis and Functionalization Pathways

The success of the aforementioned synthetic methodologies heavily relies on the availability of appropriately functionalized precursors. The derivatization of the 2,2'-bithiophene scaffold is a cornerstone of many synthetic strategies.

Derivatization of 2,2'-Bithiophene Scaffolds

The 2,2'-bithiophene molecule can be selectively functionalized at its 5 and 5' positions, which are highly reactive towards electrophilic substitution and metallation. ossila.com This allows for the introduction of various groups that facilitate subsequent coupling reactions.

Halogenation is one of the most common and crucial methods for activating the 2,2'-bithiophene scaffold for cross-coupling reactions.

Bromination: The 5- and 5'-positions of 2,2'-bithiophene are readily brominated. ossila.com Reaction of 2,2'-bithiophene with N-bromosuccinimide (NBS) in a solvent mixture like chloroform (B151607) and acetic acid leads to the formation of 5,5'-dibromo-2,2'-bithiophene (B15582) in nearly quantitative yields. researchgate.net By controlling the stoichiometry of NBS, it is possible to achieve mono-bromination, yielding 5-bromo-2,2'-bithiophene, a key precursor for Suzuki and other cross-coupling reactions. core.ac.ukgoogle.com

Iodination: Similarly, iodination can be achieved to produce iodo-bithiophene derivatives. A robust method involves the lithiation of 2,2'-bithiophene with n-BuLi, followed by quenching the resulting 5-lithio-2,2'-bithiophene with an iodine solution. acs.org This two-step process provides 5-iodo-2,2'-bithiophene, another excellent substrate for cross-coupling reactions like the Sonogashira coupling. researchgate.netacs.org

The table below summarizes typical halogenation reactions on 2,2'-bithiophene.

| Product | Reagent | Solvent | Key Features |

| 5,5'-Dibromo-2,2'-bithiophene | N-Bromosuccinimide (NBS) | Chloroform/Acetic Acid | High, nearly quantitative yield. researchgate.net |

| 5-Bromo-5'-formyl-2,2'-bithiophene | N-Bromosuccinimide (NBS) | N,N-Dimethylformamide (DMF) | High yield (98%) from the formylated precursor. core.ac.uk |

| 5-Iodo-2,2'-bithiophene | n-BuLi, then Iodine (I₂) | Tetrahydrofuran (THF) | Selective synthesis via a lithiated intermediate. researchgate.netacs.org |

Lithiation

As discussed in section 2.1.3, lithiation is a key functionalization pathway. The direct deprotonation of 2,2'-bithiophene at the 5-position using organolithium reagents like n-butyllithium (n-BuLi) is a highly selective and efficient process. researchgate.netmdpi.com The reaction is typically performed under anhydrous conditions in an ether-based solvent such as THF at low temperatures to generate the 5-lithio-2,2'-bithiophene intermediate. acs.org This intermediate is not usually isolated but is used in situ to react with a wide range of electrophiles, enabling the introduction of iodo, formyl, or other functional groups. researchgate.net

Stannylation involves the introduction of a trialkyltin group, most commonly trimethylstannyl (-SnMe₃) or tributylstannyl (-SnBu₃), onto the bithiophene core. This creates an organostannane, which is a key substrate for Stille cross-coupling reactions. mdpi.comsioc-journal.cn

Ethynylation

Ethynylation, the introduction of an acetylene (B1199291) group, serves as a critical step in the synthesis of advanced bithiophene derivatives, which can be precursors to pyridyl-substituted systems. A common strategy involves the Sonogashira cross-coupling reaction. For instance, 5-ethynyl-2,2'-bithiophene (B3059511) can be prepared from 5-iodo-2,2'-bithiophene and trimethylsilylacetylene. This initial product is then typically deprotected to yield the terminal alkyne. mdpi.com

This terminal alkyne, 5-ethynyl-2,2'-bithiophene, is a versatile intermediate. It can undergo further reactions, such as homocoupling to form butadiyne derivatives like 1,4-bis(2,2'-bithiophen-5-yl)-buta-1,3-diyne. mdpi.com This homocoupling can be effectively catalyzed by a CuI/[PdCl₂(PPh₃)₂] system in the presence of ethyl iodide, a method noted for its simplicity and high yield (97%). mdpi.com The ethynyl (B1212043) group can also participate in manganese-catalyzed [2+2+2] cycloadditions to form complex benzene (B151609) derivatives. mdpi.com

Furthermore, ethynylated terpyridine building blocks have been synthesized and used in Sonogashira couplings with iodinated dendrons to create complex, functional materials, demonstrating the broad applicability of this reaction type in synthesizing conjugated systems. beilstein-journals.org

Pyridine Ring Functionalization and Introduction

The incorporation of a pyridine ring to form the 5-Pyridyl-2,2'-bithienyl structure is typically achieved through modern cross-coupling reactions. These methods provide a modular and efficient means of forming the crucial carbon-carbon bond between the pyridine and bithiophene moieties.

One of the most prevalent methods is the Suzuki-Miyaura coupling reaction. This involves reacting a halogenated 2,2'-bithiophene, such as 5-bromo-2,2'-bithiophene, with a pyridineboronic acid derivative. google.comresearchgate.net For example, 5-(3-pyridyl)-2,2'-bithiophene can be synthesized by coupling 5-bromo-2,2'-bithiophene with tris(3-pyridyl)boroxin (derived from 3-pyridineboronic acid) or 3-Pyridylboronic Acid Pinacol Ester. google.com This reaction is generally catalyzed by a palladium complex like Tetrakis(triphenylphosphine)palladium(0) in the presence of a base. google.com

Stille coupling offers an alternative route, using organotin reagents. This would involve coupling a stannylated bithiophene with a halogenated pyridine, or vice-versa. Research on related structures has shown that coupling reactions between substrates like 5-tributylstannyl-2,2′-bithiophene and dihalogenated pyridines are effective for building these types of conjugated systems. researchgate.net

Beyond introducing the entire ring, direct functionalization of a pre-existing pyridine ring is a modern strategy. Methods involving the C–H functionalization of pyridine N-oxides allow for the introduction of various groups onto the pyridine ring under relatively mild conditions. nih.govrsc.org This approach can be highly regioselective, providing a pathway to 5-substituted pyridine-2-yl moieties, which could be applied to create diverse derivatives of 5-Pyridyl-2,2'-bithienyl. rsc.org

Multi-Step Synthesis Approaches and Reaction Sequences

The construction of 5-Pyridyl-2,2'-bithienyl is inherently a multi-step process, often beginning with simpler, commercially available thiophene and pyridine precursors. odinity.com These sequences are designed to build the molecule logically, installing the necessary functionalities step-by-step.

One documented industrial process for 5-(3-pyridyl)-2,2'-bithiophene begins with 2-acetylthiophene (B1664040). google.com The sequence is as follows:

Mannich Reaction: 2-acetylthiophene is reacted with paraformaldehyde and dimethylamine (B145610) hydrochloride to produce 3-(Dimethylamino)-1-(2-thienyl)-1-propanone hydrochloride.

Stetter-type Reaction: This intermediate is then treated with pyridine-3-carboxaldehyde using a thiazolium salt catalyst to form the diketone, 1-(2-Thienyl)-4-(3-Pyridyl)-1,4-butanedione.

Thionation/Cyclization: The final step involves converting the diketone into the second thiophene ring of the bithiophene system using a thionating agent like Lawesson's reagent, which yields the target compound, 5-(3-pyridyl)-2,2'-bithiophene. google.com

A different and widely used multi-step approach relies on cross-coupling chemistry: google.com

Bithiophene Formation: 2,2'-bithiophene is first synthesized, for example, through an Ullmann coupling of 2-iodothiophene (B115884) using a copper or palladium catalyst.

Regioselective Bromination: The 2,2'-bithiophene undergoes selective monobromination at the 5-position using N-Bromosuccinimide (NBS) in a solvent mixture like chloroform and glacial acetic acid. This yields the key intermediate, 5-bromo-2,2'-bithiophene.

Suzuki Coupling: Finally, the 5-bromo-2,2'-bithiophene is coupled with a suitable pyridineboronic acid or its equivalent, such as tris(3-pyridyl)boroxin, using a palladium catalyst to form 5-(3-pyridyl)-2,2'-bithiophene. google.com

An alternative for the second step involves a one-pot Kumada coupling, where a Grignard reagent is formed from 2-bromothiophene and then reacted with 2,5-dibromothiophene, catalyzed by a palladium complex like Pd(dppf)Cl₂, to directly yield 5-bromo-2,2'-bithiophene. google.com

Catalytic Systems and Ligand Effects in 5-Pyridyl-2,2'-bithienyl Synthesis

The choice of catalyst and associated ligands is paramount in the synthesis of 5-Pyridyl-2,2'-bithienyl, directly influencing reaction yield, purity, and efficiency. Palladium-based catalysts are the most common, particularly for the crucial cross-coupling steps. google.comresearchgate.net

In Suzuki and Stille couplings, various palladium sources can be used, including Pd(PPh₃)₄, [PdCl₂(PPh₃)₂], and palladium(II) acetate (B1210297) ([Pd(OAc)₂]). mdpi.comgoogle.com The ligand plays a critical role in the catalytic cycle. Studies on related cross-coupling reactions have shown that monodentate phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) and triphenyl phosphite (B83602) (P(OPh)₃) are effective. researchgate.net For instance, a catalytic system generated in situ from [Pd(acac)₂] and PPh₃ demonstrated high selectivity, while a system with P(OPh)₃ showed the highest activity. researchgate.net Chelating (bidentate) ligands such as BINAP and dppf have also been used, though in some cases their catalytic activity was found to be slightly lower than the best monodentate systems. researchgate.net The catalyst Pd(dppf)Cl₂ has been specifically used in Kumada couplings to prepare the 5-bromo-2,2'-bithiophene intermediate. google.com

Copper catalysts, often CuI, are frequently used as co-catalysts in Sonogashira couplings for ethynylation steps that may be used to build precursors. mdpi.com Copper chloride (CuCl) has also been shown to effectively catalyze hydroamination reactions of butadiyne derivatives, which can be synthesized from bithiophene precursors. mdpi.com

Beyond metal catalysts, organic catalysts are also employed. A notable example is the use of 3-Benzyl-5-(2-Hydroxyethyl)-4-methylthiazolium hydrochloride, a thiazolium salt, to catalyze the formation of the 1,4-diketone intermediate in a multi-step synthesis pathway. google.com

| Reaction Type | Catalyst | Ligand(s) | Function/Notes | Reference(s) |

| Suzuki Coupling | Pd(PPh₃)₄ | Triphenylphosphine | Couples 5-bromo-2,2'-bithiophene with pyridylboroxin. | google.com |

| Stille Coupling | [Pd(acac)₂] | PPh₃, P(OPh)₃ | High activity and selectivity in related couplings. | researchgate.net |

| Kumada Coupling | Pd(dppf)Cl₂ | dppf | Synthesis of 5-bromo-2,2'-bithiophene intermediate. | google.com |

| Sonogashira Coupling | CuI / [PdCl₂(PPh₃)₂] | Triphenylphosphine | Ethynylation of 5-iodo-2,2'-bithiophene. | mdpi.com |

| Stetter-type Reaction | Thiazolium Salt | N/A | Formation of 1,4-diketone intermediate. | google.com |

Regioselectivity and Stereochemical Control in Synthesis

Regioselectivity, the control of the position at which a chemical bond is formed, is a critical aspect of synthesizing a precisely structured molecule like 5-Pyridyl-2,2'-bithienyl. numberanalytics.com The primary challenge is to ensure the pyridine ring attaches specifically to the C5 position of the bithiophene unit and not other positions (e.g., C3, C4, or the other thiophene ring).

This control is typically achieved through a directed synthesis strategy. In multi-step syntheses that utilize cross-coupling, regioselectivity is established during the halogenation or metallation of the 2,2'-bithiophene scaffold. The α-positions (C5 and C5') of 2,2'-bithiophene are the most electronically activated and sterically accessible for electrophilic substitution or lithiation. mdpi.com Therefore, reactions like bromination with N-Bromosuccinimide (NBS) preferentially occur at the 5-position, yielding 5-bromo-2,2'-bithiophene with high selectivity. google.com This precisely placed bromine atom then directs the subsequent palladium-catalyzed coupling reaction with the pyridine group. unipi.it

Similarly, selective lithiation of 2,2'-bithiophene with reagents like n-butyllithium (n-BuLi) followed by quenching with an electrophile (like iodine to make 5-iodo-2,2'-bithiophene) is a highly regioselective process that functionalizes the 5-position. mdpi.com

In the synthesis of derivatives, regioselectivity remains crucial. For example, in 1,3-dipolar cycloaddition reactions involving nitrile oxides and 5-(1-propenyl)-2,2'-bithiophene, the reaction is highly regioselective, leading to the formation of pure 5-bithienyl isoxazolines. mdpi.comresearchgate.net This demonstrates that the bithienyl moiety can effectively control the orientation of incoming reactants. As the core structure of 5-Pyridyl-2,2'-bithienyl is planar and achiral, stereochemical control is not a factor in its direct synthesis, but it becomes relevant when creating derivatives with new chiral centers.

Green Chemistry Approaches and Process Intensification in Synthesis

The principles of green chemistry aim to make chemical manufacturing more sustainable by reducing waste, using less hazardous materials, and improving energy efficiency. acs.org These principles are increasingly being applied to the synthesis of complex molecules like 5-Pyridyl-2,2'-bithiophene.

A key green chemistry principle is the use of catalytic reagents over stoichiometric ones. acs.org Catalysts are used in small amounts and are recycled in the reaction, reducing waste. The widespread use of palladium, copper, and thiazolium catalysts in the synthesis of 5-Pyridyl-2,2'-bithienyl aligns with this principle. google.comresearchgate.netgoogle.com These catalytic methods are superior to older, stoichiometric reactions that may generate significant inorganic waste.

Another focus is the avoidance of hazardous reagents. An improved process for 5-(3-pyridyl)-2,2'-bithiophene was specifically developed to replace the highly toxic sodium cyanide, used in a previous method, with a much safer thiazolium salt catalyst. google.com Similarly, optimizing bromination to use NBS at room temperature avoids the need for more hazardous conditions or initiators. google.com

Process intensification and the reduction of solvent use are also important. The development of solvent- and halide-free methods for the functionalization of pyridine N-oxides represents a significant step forward. rsc.org Such methods improve atom economy and dramatically reduce the process mass intensity (PMI), which is the ratio of the total mass of materials used to the mass of the final product. acs.org While not yet documented specifically for the title compound, these techniques for N-heterocycle synthesis point the way toward more sustainable production. mdpi.com The use of safer solvents, like water, is also a goal, though its application can be challenging for non-polar substrates common in this area of organic synthesis. mdpi.com

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 5-Pyridyl-2,2'-bithienyl, a combination of one-dimensional and two-dimensional NMR experiments provides a complete assignment of all proton and carbon signals, confirming the connectivity of the pyridine (B92270) and bithiophene rings.

1H NMR Analysis

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. The aromatic region of the spectrum for 5-Pyridyl-2,2'-bithienyl is expected to show a complex set of signals corresponding to the nine distinct protons on the pyridine and thiophene (B33073) rings. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom in the pyridine ring and the electronic effects of the sulfur atoms in the thiophene rings. Protons on the pyridine ring typically appear at lower field (higher ppm) compared to those on the thiophene rings. Specifically, the proton ortho to the pyridine nitrogen (H-6') is expected to be the most deshielded. The coupling constants (J-values) between adjacent protons are critical for determining their relative positions on the rings.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for 5-Pyridyl-2,2'-bithienyl Note: This data is predicted based on the analysis of similar compounds and may vary from experimental values.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H-3' | 7.20-7.30 | dd | ~5.0, 1.2 |

| H-4' | 7.05-7.15 | dd | ~5.0, 3.6 |

| H-5' | 7.25-7.35 | dd | ~3.6, 1.2 |

| H-3 | 7.15-7.25 | d | ~4.0 |

| H-4 | 7.40-7.50 | d | ~4.0 |

| H-3'' (pyridyl) | 7.60-7.70 | d | ~8.0 |

| H-4'' (pyridyl) | 7.75-7.85 | td | ~8.0, 1.8 |

| H-5'' (pyridyl) | 7.20-7.30 | ddd | ~8.0, 4.8, 1.0 |

| H-6'' (pyridyl) | 8.60-8.70 | ddd | ~4.8, 1.8, 1.0 |

13C NMR Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insights into their electronic environment. For 5-Pyridyl-2,2'-bithienyl, thirteen distinct signals are expected in the aromatic region (approximately 115-155 ppm). The carbon atoms of the pyridine ring, particularly those adjacent to the nitrogen (C-2'' and C-6''), are typically found at the lowest field due to the strong deshielding effect. Carbons directly attached to the sulfur atoms in the thiophene rings also exhibit characteristic chemical shifts. Quaternary carbons (those not bonded to hydrogen) often show weaker signals and can be identified through specialized experiments like DEPT (Distortionless Enhancement by Polarization Transfer).

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for 5-Pyridyl-2,2'-bithienyl Note: This data is predicted based on the analysis of similar compounds and may vary from experimental values.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2' | 136-138 |

| C-3' | 124-126 |

| C-4' | 128-130 |

| C-5' | 124-126 |

| C-2 | 137-139 |

| C-3 | 124-126 |

| C-4 | 128-130 |

| C-5 | 145-147 |

| C-2'' (pyridyl) | 152-154 |

| C-3'' (pyridyl) | 119-121 |

| C-4'' (pyridyl) | 136-138 |

| C-5'' (pyridyl) | 121-123 |

| C-6'' (pyridyl) | 149-151 |

2D NMR Experiments (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For 5-Pyridyl-2,2'-bithienyl, COSY would show correlations between H-3' and H-4', and between H-4' and H-5' on the terminal thiophene ring. Similarly, correlations would be observed between H-3 and H-4 on the second thiophene ring, and among H-3'', H-4'', H-5'', and H-6'' on the pyridine ring, establishing the connectivity within each ring system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It allows for the direct assignment of carbon atoms that bear protons, by linking the known ¹H signals to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations (typically over two or three bonds) between protons and carbons. HMBC is particularly powerful for identifying quaternary carbons and for establishing the connectivity between the different rings. For instance, correlations would be expected between the pyridine proton H-3'' and the thiophene carbon C-5, and between the thiophene proton H-4 and the pyridine carbon C-2'', definitively confirming the linkage point between the heterocyclic systems.

Solid-State NMR for Conformational Analysis

While solution-state NMR provides information on the time-averaged conformation of a molecule, solid-state NMR (ssNMR) can offer insights into the specific conformation and packing of molecules in the crystalline state. For conjugated oligomers like 5-Pyridyl-2,2'-bithienyl, the torsional angle between the two thiophene rings is a key conformational feature that influences its electronic and optical properties. In the solid state, this conformation is fixed. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can provide high-resolution ¹³C spectra of the solid material. By analyzing the chemical shifts, which are highly sensitive to the local electronic environment and molecular conformation, and comparing them to theoretical calculations, it is possible to determine the dihedral angles between the rings and understand the intermolecular packing interactions. While specific experimental data for 5-Pyridyl-2,2'-bithienyl is not widely available, studies on similar oligothiophenes have successfully used ssNMR to characterize their solid-state structure.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a characteristic fingerprint of the compound, confirming the presence of specific functional groups and structural motifs.

In the FT-IR spectrum of 5-Pyridyl-2,2'-bithienyl, characteristic absorption bands would confirm the structure. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The region between 1600 and 1400 cm⁻¹ is particularly informative, containing C=C and C=N stretching vibrations of the pyridine and thiophene rings. The C-S stretching vibrations of the thiophene rings typically appear in the 850-600 cm⁻¹ region. Out-of-plane C-H bending vibrations below 900 cm⁻¹ can provide information about the substitution pattern on the aromatic rings.

FT-Raman spectroscopy, which relies on inelastic scattering of light, is particularly sensitive to non-polar, symmetric vibrations. Therefore, the C=C stretching modes of the bithiophene backbone are often strong in the Raman spectrum, providing complementary information to the FT-IR data.

Table 3: Characteristic Vibrational Frequencies for 5-Pyridyl-2,2'-bithienyl Note: This data is predicted based on characteristic group frequencies and may vary from experimental values.

| Frequency Range (cm⁻¹) | Assignment | Technique |

|---|---|---|

| 3100-3000 | Aromatic C-H stretch | FT-IR, FT-Raman |

| 1600-1550 | Pyridine ring C=N, C=C stretch | FT-IR, FT-Raman |

| 1550-1400 | Thiophene ring C=C stretch | FT-IR, FT-Raman (strong) |

| 1250-1000 | Aromatic C-H in-plane bending | FT-IR |

| 850-750 | Aromatic C-H out-of-plane bending | FT-IR (strong) |

| 800-650 | C-S stretch | FT-IR, FT-Raman |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns.

For 5-Pyridyl-2,2'-bithienyl (C₁₃H₉NS₂), the high-resolution mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its exact molar mass (approximately 243.02 g/mol ). The isotopic pattern of this peak, due to the natural abundance of ¹³C and ³⁴S, would further confirm the elemental composition.

Under electron impact (EI) ionization, the molecular ion can undergo fragmentation, breaking at the weakest bonds. The fragmentation pattern provides a roadmap of the molecule's structure. Plausible fragmentation pathways for 5-Pyridyl-2,2'-bithienyl could include:

Cleavage of the bond between the thiophene and pyridine rings.

Fission of the bond between the two thiophene rings.

Loss of small neutral molecules like HCN or C₂H₂ from the pyridine ring, or CS from the thiophene rings.

The analysis of these fragment ions allows for the reconstruction of the original molecular structure, providing definitive confirmation of the compound's identity.

Table 4: Predicted Mass Spectrometry Fragments for 5-Pyridyl-2,2'-bithienyl Note: This data is based on plausible fragmentation pathways and may vary from experimental observations.

| m/z (predicted) | Possible Fragment Ion | Formula |

|---|---|---|

| 243 | Molecular ion [M]⁺ | [C₁₃H₉NS₂]⁺ |

| 166 | Bithienyl cation | [C₈H₆S₂]⁺ |

| 165 | Pyridyl-thienyl cation | [C₉H₆NS]⁺ |

| 121 | Thienyl-S cation | [C₈H₅S]⁺ |

| 83 | Thienyl cation | [C₄H₃S]⁺ |

| 78 | Pyridyl cation | [C₅H₄N]⁺ |

X-ray Diffraction Analysis for Solid-State Conformation and Packing

X-ray diffraction (XRD) is a cornerstone technique for determining the atomic and molecular structure of a crystal. By analyzing the scattering pattern of an X-ray beam that interacts with the crystalline solid, precise information about bond lengths, bond angles, and the three-dimensional arrangement of molecules can be obtained. nih.gov

Single Crystal X-ray Diffraction (SCXRD) provides the most definitive method for elucidating the exact molecular structure, conformational preferences, and intermolecular interactions of a compound in the solid state.

While a specific crystal structure determination for the parent 5-Pyridyl-2,2'-bithienyl is not detailed in the available literature, extensive studies on closely related derivatives, such as 5,5′-bis-(5-alkylpyridin-2-yl)-2,2′-bithiophenes, offer significant insight into the expected structural characteristics. rsc.orgresearchgate.net Analysis of these analogues reveals that the aromatic core, consisting of the pyridine and bithiophene rings, is nearly planar. rsc.orgresearchgate.net This planarity is a critical factor influencing the electronic properties of the molecule.

The solid-state conformation is characterized by an s-trans arrangement of the two thiophene rings within the central 2,2′-bithiophene unit and an s-cis conformation between the thiophene and pyridine rings. rsc.orgresearchgate.net The molecular packing and the degree of planarity can be significantly influenced by the nature of any substituents present on the rings. rsc.org For instance, the length of alkyl chains in derivatives has a pronounced effect on the packing motifs observed in the crystal lattice. rsc.orgresearchgate.net These packing arrangements, governed by non-covalent interactions like π-π stacking and hydrogen bonding, are crucial for properties relevant to organic electronics.

| Parameter | Observation |

|---|---|

| Molecular Conformation | Aromatic core is nearly planar |

| Bithiophene Unit | s-trans conformation |

| Thiophene-Pyridine Linkage | s-cis conformation |

| Packing Influences | Substituents (e.g., alkyl chains) affect molecular planarity and packing motifs rsc.org |

Powder X-ray Diffraction (PXRD) is a rapid and powerful analytical technique used to characterize the crystalline nature of a bulk sample. nih.gov Unlike SCXRD, which requires a perfect single crystal, PXRD can be performed on a polycrystalline powder. The technique is essential for confirming the phase purity of a synthesized compound, identifying different crystalline polymorphs, and obtaining a unique "fingerprint" of a specific solid form. cardiff.ac.uk

A PXRD experiment on a sample of 5-Pyridyl-2,2'-bithienyl would produce a diffractogram showing a series of peaks at specific diffraction angles (2θ). The positions and intensities of these peaks are characteristic of the compound's crystal lattice structure, as defined by Bragg's Law. nih.gov This data is invaluable for quality control in synthesis and for studying the stability of the material under various conditions. While single crystals provide the ultimate structural detail, PXRD confirms that the bulk material possesses the same structure.

Electrochemical Characterization Techniques

Electrochemical methods are vital for probing the electronic properties of molecules by studying their behavior under an applied potential. These techniques provide quantitative data on the ease with which a compound can be oxidized or reduced, which directly relates to the energy levels of its molecular orbitals.

Cyclic Voltammetry (CV) is the most widely used electrochemical technique for investigating the redox behavior of electroactive species. nih.gov For 5-Pyridyl-2,2'-bithienyl, CV can be used to determine its oxidation and reduction potentials. These potentials are directly related to the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), respectively, which are fundamental parameters in the design of materials for organic electronics. researchgate.net

In a typical CV experiment, the compound is dissolved in a solvent containing a supporting electrolyte, and the potential is swept between two limits while the resulting current is measured. utexas.edu The resulting plot of current versus potential, known as a cyclic voltammogram, shows peaks corresponding to oxidation (anodic peak) and reduction (cathodic peak) events. The potential values of these peaks, their separation (ΔEₚ), and the ratio of their peak currents provide information on the thermodynamic and kinetic stability of the charged species formed during the redox process. nih.gov While specific CV data for 5-Pyridyl-2,2'-bithienyl is not detailed in the surveyed literature, studies on various thiophene-pyridine conjugates are common for characterizing their electronic properties. researchgate.netrsc.orgunimi.it

| Parameter | Significance | Value for 5-Pyridyl-2,2'-bithienyl |

|---|---|---|

| Oxidation Potential (Eox or Epa) | Indicates ease of removing an electron (relates to HOMO level) | Not reported in surveyed literature |

| Reduction Potential (Ered or Epc) | Indicates ease of adding an electron (relates to LUMO level) | Not reported in surveyed literature |

| Half-wave Potential (E1/2) | Formal redox potential of the species | Not reported in surveyed literature |

Chronoamperometry is an electrochemical technique in which the potential of the working electrode is stepped to a value sufficient to initiate an electrode reaction, and the resulting current is monitored as a function of time. um.edu.my This method is primarily used to determine the diffusion coefficient (D) of an electroactive species in solution. utexas.eduresearchgate.net The diffusion coefficient is a measure of the rate at which the molecule can move through the electrolyte to the electrode surface, a critical parameter in the performance of many electrochemical devices.

The current decay over time in a chronoamperometry experiment is described by the Cottrell equation, which provides a direct relationship between current, time, concentration, and the diffusion coefficient. By analyzing the current-time transient, a precise value for D can be extracted. utexas.edu Although chronoamperometric studies specifically focused on 5-Pyridyl-2,2'-bithienyl are not available in the reviewed literature, this technique remains the standard and essential method for quantifying the diffusion properties of this and related compounds in solution.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for predicting and understanding the molecular properties of novel materials. These computational methods allow for the in-silico investigation of electronic structure, molecular geometry, and spectroscopic properties, providing insights that complement and guide experimental work. For π-conjugated systems like 5-Pyridyl-2,2'-bithienyl, these calculations are particularly valuable for elucidating the structure-property relationships that govern their potential applications in electronics and photonics.

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems, including atoms and molecules. wikipedia.org It has proven to be a versatile and accurate method for predicting a wide range of molecular properties for transition metal complexes and organic π-conjugated systems. wikipedia.orgnsf.gov DFT calculations are based on the principle that the energy of a system can be determined from its electron density. wikipedia.org This approach is computationally less expensive than traditional wavefunction-based methods, making it suitable for larger molecules. wikipedia.org The selection of an appropriate functional, which approximates the exchange-correlation energy, is crucial for obtaining reliable results. github.io Functionals like B3LYP are commonly used for organic molecules and have shown good agreement with experimental data for properties like molecular structure and vibrational spectra. researchgate.netresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate an electron (its ionization potential), while the LUMO energy relates to its ability to accept an electron (its electron affinity). ajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (E_gap), is a critical parameter that influences the chemical reactivity, kinetic stability, and optoelectronic properties of a molecule. ajchem-a.comirjweb.com A smaller gap generally corresponds to higher reactivity and easier electronic excitation, which is desirable for applications in organic electronics. longdom.org

DFT calculations are widely used to predict these energy levels. For instance, in a study of 2,2'-bithiophene (B32781) (a core component of 5-Pyridyl-2,2'-bithienyl), the HOMO-LUMO gap was calculated to be 6.585 eV using the B3LYP/6-311++G(d,p) level of theory. researchgate.net In studies of more complex systems, like tris(2,2-bithiophen-5-yl) derivatives, DFT calculations have shown that the HOMO and LUMO orbitals are typically delocalized across the aromatic core and the bithienyl substituents. longdom.org The calculated energy gaps for these derivatives are often underestimated by about 0.3 eV compared to experimental values, a common trait of many DFT functionals. longdom.orgresearchgate.net The choice of basis set can also influence the results, though studies on similar molecules like pyridine-based fluorescent sensors found that HOMO and LUMO levels become nearly unchanged with basis sets larger than 6-31+G(d,p). nih.gov

| Compound | Method/Basis Set | E_HOMO (eV) | E_LUMO (eV) | E_gap (eV) | Reference |

|---|---|---|---|---|---|

| 2,2'-Bithiophene | B3LYP/6-311++G(d,p) | - | - | 6.585 | researchgate.net |

| Phenyl Bithiophene Derivative (K11) | DFT (Unspecified) | -5.3 | -2.1 | 3.2 | longdom.org |

| Triazine Bithiophene Derivative (K13) | DFT (Unspecified) | -5.7 | -2.5 | 3.2 | longdom.org |

| 5-azaindole | DFT (Unspecified) | - | - | 8.38 | wuxiapptec.com |

Predicting the most stable three-dimensional arrangement of atoms is a fundamental goal of computational chemistry, as the molecular geometry is the basis for calculating most other properties. pennylane.ai Geometry optimization is an iterative process where the total energy of the molecule is minimized with respect to the nuclear coordinates, leading to the equilibrium structure. pennylane.aiarxiv.org For conjugated molecules like 5-Pyridyl-2,2'-bithienyl, key geometric parameters include bond lengths, bond angles, and, crucially, the dihedral angles between the aromatic rings. These dihedral angles determine the degree of π-conjugation along the molecular backbone, which directly impacts the electronic properties.

DFT has proven to be a reliable tool for predicting the geometries of complex molecules. nsf.gov For example, a computational study on 2-(2'-thienyl)pyridine, a closely related structure, successfully calculated its optimized geometry using the B3LYP method. researchgate.net Similarly, calculations on 2,2'-bithiophene have determined its structural parameters. researchgate.net In such systems, the planarity between the rings is a balance between conjugative stabilizing effects and steric hindrance. DFT calculations can accurately model this balance, providing optimized dihedral angles that are often in good agreement with experimental data from X-ray crystallography.

| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) | Reference |

|---|---|---|

| C-S Bond Length (Thiophene) | ~1.72 Å | researchgate.net |

| C-N Bond Length (Pyridine) | ~1.34 Å | researchgate.net |

| Inter-ring C-C Bond Length | ~1.47 Å | researchgate.net |

| Pyridine-Thiophene Dihedral Angle | Variable (planar or near-planar) | researchgate.net |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. researchgate.net DFT calculations can predict these vibrational frequencies, aiding in the assignment of complex experimental spectra. researchgate.net After a geometry optimization finds the minimum energy structure, a frequency calculation confirms it is a true minimum (no imaginary frequencies) and yields the harmonic vibrational modes. researchgate.netmdpi.com

Calculated harmonic frequencies are often systematically higher than experimental fundamental frequencies due to the neglect of anharmonicity and the use of approximate functionals. To improve accuracy, a common practice is to apply a scaling factor to the computed frequencies. researchgate.netarxiv.org For example, in a study of a copper complex of 2-(2'-thienyl)pyridine, frequencies calculated with the B3LYP method were scaled by factors of 0.958 or 0.983, leading to excellent agreement with experimental IR and Raman spectra. researchgate.net Such calculations allow for the detailed assignment of specific vibrational modes, such as C-H stretching, C=C and C=N ring vibrations, and ring breathing modes, providing a complete picture of the molecule's vibrational dynamics. researchgate.netresearchgate.net

| Vibrational Mode Assignment | Experimental FT-IR | Experimental Raman | Calculated (Scaled B3LYP) | Reference |

|---|---|---|---|---|

| Pyridine (B92270) Ring Stretching | 1587 | 1591 | 1588 | researchgate.net |

| Pyridine Ring Stretching | 1464 | 1469 | 1465 | researchgate.net |

| Thiophene (B33073) Ring Stretching | 1425 | 1428 | 1427 | researchgate.net |

| Pyridine Ring Breathing | 990 | 994 | 991 | researchgate.net |

Understanding the interaction of a molecule with light is crucial for its application in optoelectronic devices. Electronic absorption (UV-Vis) and emission (fluorescence) spectra are determined by transitions between electronic states. researchgate.net Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating these spectra by calculating the energies of excited states. longdom.orgcore.ac.uk This allows for the prediction of the maximum absorption wavelength (λ_max) and the corresponding emission wavelengths. researchgate.net

TD-DFT simulations can effectively model the electronic transitions in complex π-conjugated systems. For various bithienyl derivatives, TD-DFT calculations have successfully reproduced the trends observed in experimental absorption and fluorescence spectra, including shifts in λ_max due to different core structures. longdom.org The primary electronic transition is typically from the HOMO to the LUMO. longdom.org These simulations provide valuable insights into how structural modifications, such as the introduction of a pyridine ring to a bithiophene system, can tune the color and efficiency of light absorption and emission. researchgate.net

Spin density distribution analysis is a computational technique used to visualize the spatial distribution of an unpaired electron in a radical or open-shell species. tu-braunschweig.dersc.org This is particularly relevant for understanding the magnetic properties of molecules and the reactivity of radical intermediates. The spin density indicates which atoms or regions of a molecule bear the most unpaired electron character. e3s-conferences.org

While 5-Pyridyl-2,2'-bithienyl is a closed-shell molecule, its radical cation or anion could be formed in electrochemical or photophysical processes. DFT calculations can predict the spin density distribution in such species. For example, calculations on the pyridine radical cation show that the spin density is delocalized over the entire ring system. researchgate.net In a hypothetical 5-Pyridyl-2,2'-bithienyl radical, it would be expected that the spin density would be delocalized across both the pyridine and bithiophene moieties, with the exact distribution depending on whether it is a radical cation or anion and the relative electron-donating/withdrawing nature of the two ring systems. This delocalization is a key factor in stabilizing the radical species. researchgate.net

Ab Initio Methods

Ab initio quantum chemistry methods, which are based on first principles without empirical data, offer a high level of accuracy for studying molecular properties. chemeurope.comscribd.com These methods begin with a Hartree-Fock (HF) calculation and can be systematically improved to account for electron correlation. chemeurope.com For molecules like 2,2'-bithiophene, a core component of 5-Pyridyl-2,2'-bithienyl, ab initio calculations at various levels of theory, including HF/3-21G, HF/6-31G*, and MP2/6-31G, have been employed to investigate conformational properties. acs.org Such studies are crucial for understanding the fundamental electronic structure and have been applied to a range of similar heterocyclic systems. acs.orgims.ac.jpacs.org The accuracy of these methods is dependent on the size of the basis set used. chemeurope.com While highly accurate, the computational cost of ab initio methods, especially those including significant electron correlation, can be substantial, often limiting their application to smaller molecular systems. scribd.com

Time-Dependent DFT (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) has become a widely used and popular method for calculating the electronic excited state properties of molecules due to its favorable balance of computational cost and accuracy. rsc.orgarxiv.orguci.edursc.org This approach allows for the simulation of optical absorption and emission spectra, providing insights into the nature of electronic transitions. uci.edursc.org The formalism of TD-DFT extends ground-state DFT to time-dependent phenomena, enabling the calculation of transition frequencies to excited states. uci.edu

The accuracy of TD-DFT calculations can be influenced by the choice of exchange-correlation functional and basis set. uci.eduresearchgate.net Despite its successes, TD-DFT has known limitations, particularly in accurately describing long-range charge-transfer excitations and certain types of excited states. rsc.orgresearchgate.net Nevertheless, it remains a powerful tool for qualitatively and quantitatively analyzing excited states, including visualizing orbitals and densities and calculating measures of exciton (B1674681) delocalization and electron-hole separation. rsc.org For complex systems, TD-DFT can be used to simulate spectra requiring the calculation of a large number of optically allowed transitions. uci.edu

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, including conformational changes and intermolecular interactions. nih.govmdpi.com By simulating the motions of atoms and molecules over time, MD provides insights into the dynamic nature of these systems at an atomic level. mdpi.comnih.gov This method has been successfully applied to analyze the conformational ensembles of various molecules, from simple cycloalkanes to complex biomolecules and drug-like compounds. nih.govmdpi.comchemrxiv.org

In the context of molecules like 5-Pyridyl-2,2'-bithienyl, MD simulations can reveal the preferred conformations in different environments and the dynamics of intermolecular interactions that govern molecular packing in the solid state. nih.govacs.org For instance, simulations can identify stable conformational states and the energetic barriers between them, which is crucial for understanding rotational isomerism. nih.govnih.gov Furthermore, MD simulations can be used to study how ligands and substrates bind to proteins, revealing the dynamic interplay of forces that stabilize such complexes. mdpi.com The results from MD simulations can be analyzed using techniques like principal component analysis to identify the most significant collective motions within the system. nih.gov

Theoretical Studies on Rotational Isomerism and Conformation

The conformational flexibility of molecules containing multiple aromatic rings, such as 5-Pyridyl-2,2'-bithienyl, is a key determinant of their physical and electronic properties. Theoretical studies are essential for understanding the rotational isomerism and preferred conformations of such systems. acs.orgtandfonline.comauremn.org.br The rotation around the single bonds connecting the heterocyclic rings gives rise to different conformers with varying degrees of planarity and conjugation. ims.ac.jp

For the parent compound, 2,2'-bithienyl, theoretical investigations have explored the conformational preferences and the energy barrier to interconversion between different isomers. acs.org These studies often employ quantum mechanical methods to construct a potential energy surface by systematically changing the dihedral angle between the rings. auremn.org.br The minima on this surface correspond to the stable conformers. The planarity of the molecule is influenced by the balance between conjugative effects, which favor a planar conformation, and steric hindrance, which can lead to twisted structures. The introduction of substituents, such as the pyridyl group in 5-Pyridyl-2,2'-bithienyl, can further influence the conformational landscape.

Computational Studies on Intermolecular Interactions

Computational methods are critical for quantifying the nature and strength of noncovalent interactions that dictate the supramolecular assembly and crystal packing of molecules like 5-Pyridyl-2,2'-bithienyl. These interactions, although individually weak, collectively play a decisive role in the material's properties.

CH···π interactions are a type of weak hydrogen bond where a C-H bond acts as the hydrogen donor and a π-system acts as the acceptor. Computational studies have shown that these interactions can be significant in determining the crystal packing of aromatic molecules. mdpi.com For instance, in related systems, CH···π interactions with distances between 2.67 to 3.0 Å have been observed. acs.org The energies of these interactions can be calculated using quantum chemical methods. acs.org In the crystal structure of 5-(4-pyridyl)-2-halothiophenes, C–H···π noncovalent interactions are energetically competitive with other interactions like halogen bonds in directing the 1D polymeric chain assemblies. acs.org Theoretical calculations can help to decouple the influence of these stabilizing CH···π interactions from the electronic couplings that determine charge transport pathways. acs.org

π–π stacking interactions are noncovalent interactions that occur between aromatic rings. nih.gov These interactions are fundamental to the structure and function of many chemical and biological systems. nih.gov Computational studies, often employing Density Functional Theory (DFT), are used to analyze and quantify the energetics of π–π stacking. rsc.orgrsc.org The strength and geometry of these interactions are influenced by the nature of the aromatic rings and any substituents present. uj.edu.pl For example, in some metal-organic frameworks, the presence or absence of π–π stacking interactions has been shown to be responsible for significant shifts in photoluminescence properties. rsc.org DFT calculations have been used to determine that the interaction energy for a head-to-tail π−π stacked dimer of a related pyridyl-containing compound is -6.03 kcal/mol. uj.edu.pl These interactions are crucial in the formation of self-assembled drug-delivery systems and can influence the electronic properties of organic materials. nih.gov

Hydrogen Bonding Interactions

Computational studies are pivotal in elucidating the non-covalent interactions that govern the supramolecular assembly of molecules like 5-Pyridyl-2,2'-bithienyl. Hydrogen bonding, although traditionally defined as an interaction between a hydrogen atom covalently bonded to a highly electronegative atom (like N, O, or F) and another nearby electronegative atom, is now understood to include weaker C-H···X interactions (where X is an electronegative atom or a π-system). sapub.org

For 5-Pyridyl-2,2'-bithienyl, the primary sites for hydrogen bonding are the nitrogen atom of the pyridyl ring and the various carbon-hydrogen bonds of both the pyridyl and bithienyl rings. The pyridyl nitrogen atom, with its lone pair of electrons, is a potent hydrogen bond acceptor. The aromatic C-H bonds on both heterocyclic ring systems can act as weak hydrogen bond donors.

Theoretical investigations on similar heterocyclic systems provide insight into the potential interactions for 5-Pyridyl-2,2'-bithienyl. mdpi.com Studies using methods like Atoms-In-Molecule (AIM) and Reduced Density Gradient (RDG) analyses help in identifying and characterizing these weak bonds. csic.es The formation of intramolecular hydrogen bonds is possible and often results in a more planar and rigid conformation, which can influence the material's electronic properties. acs.org In the solid state, these interactions are crucial in directing the crystal packing, leading to specific arrangements like herringbone or π-stacked motifs.

Key potential hydrogen bonding interactions for 5-Pyridyl-2,2'-bithienyl include:

C-H···N interactions: The C-H bonds of neighboring molecules can interact with the pyridyl nitrogen. These are among the stronger of the weak hydrogen bonds and significantly influence molecular assembly. acs.org

C-H···S interactions: The C-H bonds can also interact with the sulfur atoms of the thiophene rings, although these are generally weaker than C-H···N bonds.

C-H···π interactions: The hydrogen atoms can interact with the electron-rich π-systems of the pyridyl or thienyl rings of adjacent molecules in an "edge-to-face" arrangement. acs.org

π-π Stacking: Parallel displacement or T-shaped stacking between the aromatic rings of adjacent molecules is also a significant stabilizing interaction.

Computational modeling, such as Density Functional Theory (DFT), can be used to calculate the geometries and energies of these interactions. utm.my For example, calculations on related molecules have determined bond lengths and angles for such weak hydrogen bonds, confirming their existence and strength. sapub.org

Table 1: Potential Hydrogen Bonding Interactions in 5-Pyridyl-2,2'-bithienyl

| Interaction Type | Donor | Acceptor | Typical Distance (Å) (based on analogous systems) | Significance |

|---|---|---|---|---|

| C-H···N | Aromatic C-H | Pyridyl Nitrogen | 2.5 - 2.8 acs.org | Directs crystal packing, influences conformation |

| C-H···S | Aromatic C-H | Thienyl Sulfur | > 2.8 | Contributes to lattice stability |

| C-H···π | Aromatic C-H | π-cloud of Pyridyl/Thienyl ring | 2.5 - 2.9 acs.org | Stabilizes layered structures |

Ligand Field Theory and Electronic Structure of Metal Complexes

Ligand Field Theory (LFT) is a sophisticated model that combines elements of Crystal Field Theory and Molecular Orbital (MO) Theory to describe the electronic structure and bonding in metal complexes. wikipedia.orgyoutube.com Unlike Crystal Field Theory, which treats ligands as point charges and considers only electrostatic interactions, LFT accounts for the covalent nature of metal-ligand bonds by considering the overlap of metal and ligand orbitals. scribd.com

In an octahedral complex, the six ligand orbitals capable of σ-bonding interact with the metal's s, p, and, most importantly, d-orbitals. libretexts.org The five degenerate d-orbitals of the free metal ion are split into two sets in the presence of the ligand field: the lower-energy t₂g set (dxy, dxz, dyz) and the higher-energy eg* set (dz², dx²-y²). youtube.com The energy separation between these sets is the ligand field splitting parameter (Δo). scribd.com

The nature of the ligand is critical in determining the magnitude of Δo. Ligands are classified based on their ability to interact with the metal's t₂g orbitals via π-bonding:

π-donor ligands (e.g., halides, H₂O): These ligands have filled p-orbitals that can donate electron density to the metal's t₂g orbitals. This interaction raises the energy of the t₂g set, decreasing Δo and favoring high-spin complexes. libretexts.org

π-acceptor ligands (e.g., CO, CN⁻, bipyridine): These ligands have empty, low-energy π* orbitals that can accept electron density from the filled t₂g orbitals of the metal (a process called back-bonding). This interaction lowers the energy of the t₂g set, increasing Δo and favoring low-spin complexes. wikipedia.orglibretexts.org

5-Pyridyl-2,2'-bithienyl can act as a chelating ligand, coordinating to a metal ion through the nitrogen of the pyridyl ring and one of the sulfur atoms of the bithienyl moiety. Its extended aromatic system, comprising both pyridyl and bithienyl rings, provides empty π* orbitals. Therefore, 5-Pyridyl-2,2'-bithienyl is expected to function as a π-acceptor ligand .

When complexed with a transition metal, the following interactions are anticipated:

σ-donation: The lone pair of electrons on the pyridyl nitrogen forms a strong σ-bond with the metal's eg orbitals.

π-back-bonding: The metal's d-electrons in the t₂g orbitals are donated into the empty π* anti-bonding orbitals of the pyridyl and bithienyl rings.

This π-acceptance stabilizes the t₂g orbitals, leading to a relatively large Δo value. Consequently, metal complexes of 5-Pyridyl-2,2'-bithienyl are likely to be low-spin. The electronic structure of such complexes can be investigated using computational methods like Density Functional Theory (DFT), which can predict the molecular orbital energy levels, the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the nature of electronic transitions. nih.govrsc.org These electronic properties are responsible for the use of such compounds as photosensitizers. google.com

Table 2: Key Concepts of Ligand Field Theory

| Concept | Description | Relevance to 5-Pyridyl-2,2'-bithienyl Complexes |

|---|---|---|

| d-orbital Splitting (Δo) | The energy difference between the t₂g and eg* orbital sets in an octahedral complex. | Expected to be large due to the ligand's π-acceptor character. |

| σ-donation | Donation of ligand lone-pair electrons to the metal's empty orbitals to form σ-bonds. | The pyridyl nitrogen is a primary σ-donor site. |

| π-interaction | Interaction between metal t₂g orbitals and ligand π or π* orbitals. | Acts as a π-acceptor, accepting electron density from the metal into its π* orbitals. |

| Spectrochemical Series | An empirical ranking of ligands based on the magnitude of Δo they produce. | Expected to be a strong-field ligand, similar to bipyridine. |

| Spin State | The arrangement of electrons in the d-orbitals (high-spin vs. low-spin). | Expected to form low-spin complexes due to the large Δo. |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). echemcom.comnaturalspublishing.com These methods are instrumental in medicinal chemistry and materials science for predicting the efficacy of new drug candidates and the properties of new materials, thereby streamlining the discovery and development process. researchgate.netnih.gov

The fundamental principle is that the structural features of a molecule, encoded by numerical descriptors, determine its activity or properties. naturalspublishing.com A typical QSAR/QSPR study involves:

Creating a dataset of compounds with known activities/properties.

Calculating molecular descriptors (e.g., topological, electronic, steric) for each compound.

Developing a mathematical model (e.g., Multiple Linear Regression (MLR), Artificial Neural Network (ANN), k-Nearest Neighbors (kNN)) that relates the descriptors to the observed activity/property. researchgate.netnih.gov

Validating the model's statistical significance and predictive power using internal (e.g., cross-validation, q²) and external validation sets (r² pred). researchgate.net

A study focused on a series of 2,2'-bithienyl derivatives as inhibitors of arylalkylamine N-acetyltransferase (AANAT), an enzyme involved in melatonin (B1676174) production, highlights the application of 3D-QSAR to this class of compounds. researchgate.net The researchers employed Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique that correlates the biological activity of molecules with their 3D steric and electrostatic fields.

In this work, a library of compounds based on the 2,2'-bithienyl scaffold was synthesized and tested for AANAT inhibitory potency. researchgate.net The resulting data was used to build a CoMFA model.

Table 3: Statistical Results of a CoMFA Model for 2,2'-Bithienyl Derivatives researchgate.net

| Parameter | Value | Description |

|---|---|---|

| q² | 0.744 | Cross-validated correlation coefficient. A value > 0.5 indicates good internal predictive ability. |

| r² | 0.891 | Non-cross-validated correlation coefficient. A value close to 1.0 indicates a strong fit of the model to the training data. |

| s (SEE) | 0.273 | Standard Error of Estimate. A lower value indicates less scatter of data points around the regression line. |

| F-value | - | Fisher test value. A high F-value indicates a statistically significant regression model. |

| No. of Components | - | The optimal number of principal components used to build the PLS (Partial Least Squares) model. |

The developed CoMFA model demonstrated good statistical robustness and predictive power (q² = 0.744, r² = 0.891). researchgate.net The output of the CoMFA analysis includes contour maps that visualize regions in 3D space where steric bulk or specific electrostatic charges are predicted to either increase or decrease biological activity. These maps serve as a powerful guide for rational drug design, allowing medicinal chemists to modify the lead structure—in this case, the 2,2'-bithienyl scaffold—to design new, more potent inhibitors. researchgate.net This approach represents a successful application of QSAR methodologies to derivatives of the core structure of 5-Pyridyl-2,2'-bithienyl.

Coordination Chemistry and Metal Complexes of 5 Pyridyl 2,2 Bithienyl

5-Pyridyl-2,2'-bithienyl as a Ligand in Transition Metal Chemistry

The presence of both a nitrogen-donating pyridyl group and potentially sulfur-donating thiophene (B33073) rings makes 5-Pyridyl-2,2'-bithienyl an attractive ligand for the construction of complex molecular architectures. mdpi.com Transition metal complexes involving pyridyl and thiophene moieties have been a subject of significant research. mdpi.comresearchgate.net The coordination chemistry of such ligands is rich, as they can bind to metal centers in various ways, influencing the resulting complex's geometry, stability, and reactivity. mdpi.comrsc.org

Mononuclear Complexes

In mononuclear complexes, a single metal center is coordinated by one or more 5-Pyridyl-2,2'-bithienyl ligands. The primary mode of coordination in these complexes is typically through the nitrogen atom of the pyridyl ring, which is a strong donor. rsc.org For instance, various mononuclear complexes have been synthesized where the ligand coordinates to a metal center, and the specific geometry is determined by the metal ion's coordination preferences and the steric and electronic properties of other ligands present. ukzn.ac.zananobioletters.com

While the pyridyl nitrogen is the most common coordination site, the potential for interaction with the thiophene sulfur atoms exists, which could lead to different types of mononuclear structures. The nature of the metal and the reaction conditions play a crucial role in determining the final coordination mode.

Dinuclear and Polynuclear Complexes

The bitopic nature of 5-Pyridyl-2,2'-bithienyl, with its distinct pyridyl and bithienyl units, makes it an excellent candidate for constructing dinuclear and polynuclear complexes. In these structures, the ligand can act as a bridge between two or more metal centers. This bridging can occur in several ways, for example, through the pyridyl nitrogen of one ligand coordinating to one metal center, while a part of the bithienyl group of another ligand interacts with a second metal center.

The formation of such multinuclear assemblies is of great interest for developing materials with specific electronic or magnetic properties arising from metal-metal interactions mediated by the bridging ligand. utexas.edunih.gov Research on related bridging ligands has shown that the distance and orientation of the metal centers can be controlled by the ligand's design, influencing the extent of these interactions. nih.govacs.org

Chelation Modes and Coordination Geometries

The versatility of 5-Pyridyl-2,2'-bithienyl as a ligand stems from its ability to adopt multiple chelation modes and to promote various coordination geometries around the metal center.

N-Donor Coordination (Pyridyl Nitrogen)

The most prevalent mode of coordination for 5-Pyridyl-2,2'-bithienyl is through the nitrogen atom of the pyridine (B92270) ring. rsc.org The pyridyl nitrogen acts as a strong Lewis base, readily donating its lone pair of electrons to a transition metal ion to form a stable coordinate bond. google.com This N-donor coordination is a fundamental aspect of the chemistry of pyridyl-containing ligands and is observed in a vast number of transition metal complexes. rsc.orgwikipedia.org The coordination of the pyridyl nitrogen is a key feature in the formation of both mononuclear and polynuclear complexes. google.comacs.org

S-Donor Coordination (Thiophene Sulfur)

While less common than N-donor coordination, the sulfur atoms of the thiophene rings can also participate in coordination to a metal center. The ability of thiophene and oligothiophenes to coordinate with transition metals is known, although this interaction can sometimes interfere with other reactions. researchgate.net The coordination can be influenced by the nature of the metal ion, with softer metals having a higher affinity for the soft sulfur donors. In the context of 5-Pyridyl-2,2'-bithienyl, S-donor coordination could lead to chelate rings or bridging interactions, potentially in concert with N-donor coordination.

Bidentate, Tridentate, and Bridging Ligand Architectures

The structure of 5-Pyridyl-2,2'-bithienyl allows for it to function as a bidentate or even a tridentate ligand, depending on the involvement of the thiophene sulfur atoms in coordination. A bidentate coordination mode could involve the pyridyl nitrogen and one of the thiophene sulfur atoms, forming a chelate ring. csbsju.edu Such chelation enhances the stability of the resulting complex.

Furthermore, 5-Pyridyl-2,2'-bithienyl is well-suited to act as a bridging ligand, connecting two or more metal centers to form dinuclear or polynuclear structures. researchgate.net This bridging capability is crucial for the self-assembly of complex supramolecular architectures. nih.gov The relative orientation of the pyridyl and bithienyl moieties can dictate the geometry of the resulting multinuclear complex, leading to linear, angular, or more complex arrangements. researchgate.net

Role of Metal Center in Modulating Electronic Properties

The identity of the metal center coordinated to the 5-Pyridyl-2,2'-bithienyl ligand is a critical determinant of the resulting complex's electronic properties. The interaction between the metal d-orbitals and the ligand's π-system gives rise to metal-to-ligand charge transfer (MLCT) transitions, which are fundamental to the photophysical behavior of these materials. beilstein-journals.orgresearchgate.net